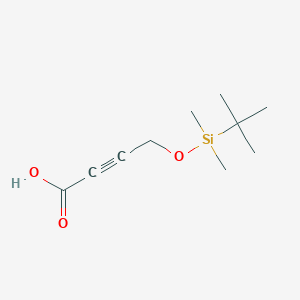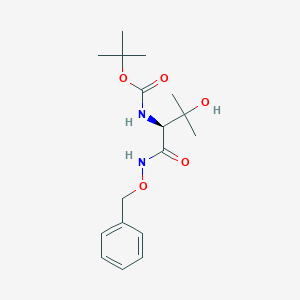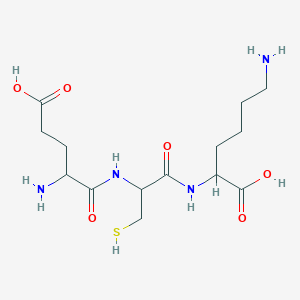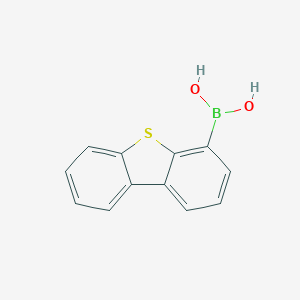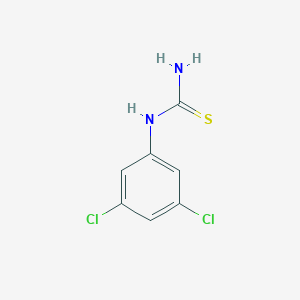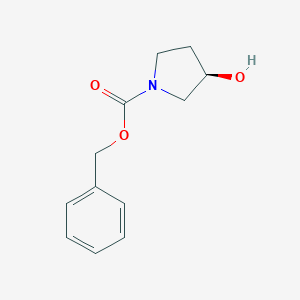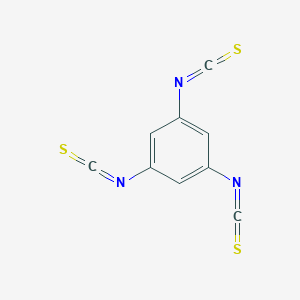
1,3,5-Triisothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiocyanic acid, s-phenenyl ester: is an organic compound with the molecular formula C₁₃H₉N₃S. It is also known as p-phenylazophenyl isothiocyanate. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to another phenyl ring through an azo linkage (-N=N-). This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Aniline and Carbon Disulfide: One common method involves the reaction of aniline with carbon disulfide in the presence of aqueous ammonia to form ammonium phenyldithiocarbamate.
From Amines and Phenyl Chlorothionoformate: Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of sodium hydroxide.
Industrial Production Methods: : Industrial production often employs the reaction of amines with thiophosgene or its derivatives. due to the toxicity of thiophosgene, alternative methods using safer reagents like carbon disulfide and amine bases are being explored .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Isothiocyanic acid, s-phenenyl ester can undergo substitution reactions with various nucleophiles, such as amines, to form thioureas.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like primary amines and solvents such as dimethylbenzene are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents may be employed depending on the desired transformation.
Major Products
Thioureas: Formed from the reaction with amines.
Various Isothiocyanates: Depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Synthesis of Organic Compounds: Isothiocyanic acid, s-phenenyl ester is used as a building block in the synthesis of various organic compounds.
Biology and Medicine
Bioconjugation: The compound is used in bioconjugate chemistry due to its ability to form stable bonds with biomolecules.
Antioxidant and Antitumor Properties: Naturally occurring isothiocyanates, including derivatives of this compound, have been studied for their antioxidant and antitumor activities.
Industry
Chemical Intermediates: Used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Electrophilic Nature: The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and DNA.
Regulation of Signaling Pathways: The compound can modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the azo linkage.
4-Methylaniline Isothiocyanate: Contains a methyl group on the phenyl ring, which can influence its reactivity.
Uniqueness
Properties
IUPAC Name |
1,3,5-triisothiocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3S3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJPDGVAIMDGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144111 |
Source


|
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101670-67-1 |
Source


|
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, s-phenenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
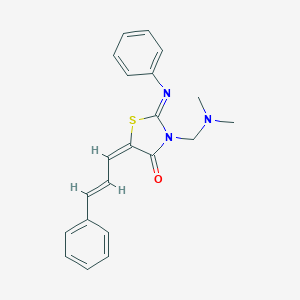
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
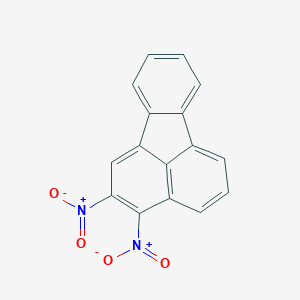
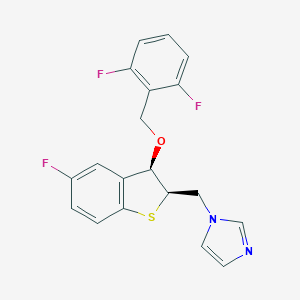
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
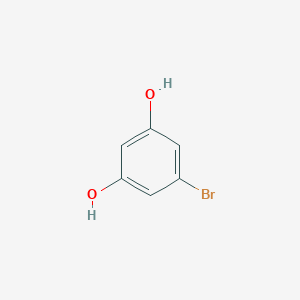
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

